2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid
CAS No.: 131177-58-7
Cat. No.: VC8229120
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131177-58-7 |
|---|---|
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid |
| Standard InChI | InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24) |
| Standard InChI Key | YUPPKUMKKSBZRL-UHFFFAOYSA-N |
| SMILES | CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid
This compound is closely related to the one , differing primarily in the position of the methyl group and the stereochemistry. It has a molecular formula of C₂₁H₂₁NO₄ and a molecular weight of 351.4 g/mol . It is used as a building block in peptide synthesis due to its fluorenyl protecting group, which can be easily removed under mild conditions.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid
This compound, known as FMoc-alpha-Me-Asn-OH, is another example of a fluorenyl-protected amino acid derivative. It has a molecular formula of C₂₀H₂₀N₂O₅ and a molecular weight of 368.4 g/mol . It is used in peptide synthesis for incorporating modified asparagine residues.
Fluorenyl Protecting Groups
Fluorenyl-based protecting groups, such as the 9H-fluoren-9-ylmethoxy carbonyl (Fmoc) group, are widely used in peptide synthesis due to their ease of removal under basic conditions. This property makes them ideal for protecting amino groups during the synthesis of peptides.
Synthesis of Fluorenyl-Protected Compounds
The synthesis of fluorenyl-protected compounds typically involves the reaction of an amino acid or amine with Fmoc-Cl (9H-fluoren-9-ylmethyl chloroformate) in the presence of a base. This reaction forms the Fmoc-protected derivative, which can then be further modified or used in peptide synthesis.
Peptide Synthesis
Fluorenyl-protected amino acids are crucial in solid-phase peptide synthesis (SPPS), where they allow for the sequential addition of amino acids to a growing peptide chain. The Fmoc group is removed at each step to expose the amino group for the next coupling reaction.
Other Applications
These compounds can also be used as intermediates in the synthesis of complex organic molecules, such as pharmaceuticals or biologically active compounds. The versatility of fluorenyl protecting groups makes them valuable in a wide range of synthetic strategies.
Data Table: Comparison of Similar Compounds
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